molecular formula C23H17N3O4 B4395293 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate

Cat. No. B4395293
M. Wt: 399.4 g/mol
InChI Key: SIWLKKSHUKEXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate, also known as POBA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. POBA is a heterocyclic compound that is synthesized through a multistep process, and its unique structure makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate is not yet fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in the body. Studies have shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate can inhibit the activity of certain enzymes, which may be useful in the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and antitumor properties. Studies have also shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate is its unique structure, which makes it a promising candidate for further research in various fields. Additionally, the synthesis method for (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has been optimized to yield high purity, which is crucial for laboratory experiments. However, one limitation of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate is that its mechanism of action is not yet fully understood, which may hinder its development for certain applications.

Future Directions

There are many future directions for research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate, including its potential use in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate's unique structure makes it a promising candidate for use in materials science, such as in the development of organic semiconductors and light-emitting diodes. Further research is needed to fully understand the mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate and its potential applications in various fields.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has shown potential in various scientific research applications due to its unique structure and properties. Its ability to form hydrogen bonds and its electron-rich aromatic ring make it a promising candidate for use in materials science, such as in the development of organic semiconductors and light-emitting diodes. Additionally, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has been studied for its potential use in medicine, specifically in the development of new drugs for the treatment of cancer and infectious diseases.

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-21(16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)23(28)29-15-20-25-26-22(30-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLKKSHUKEXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-[(phenylcarbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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